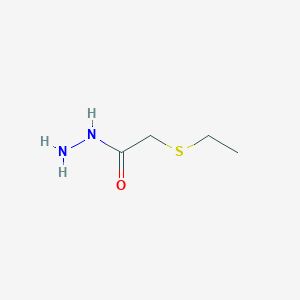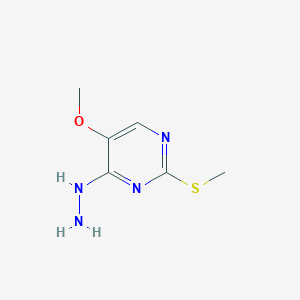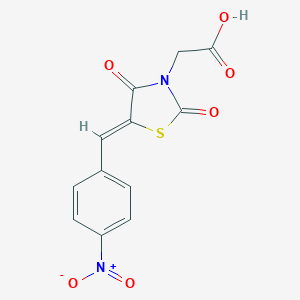
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H23N7O5S3 and its molecular weight is 573.7g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrase Isoforms
Several studies have highlighted the synthesis and evaluation of compounds bearing the sulfamoyl and thiadiazolyl groups for their inhibitory activity against human carbonic anhydrase (CA) isozymes. These enzymes play crucial roles in various physiological processes, and their inhibitors have potential applications in medical research for the treatment of diseases like glaucoma, epilepsy, and certain types of tumors.
Novel Pyrazole-3,4-Dicarboxamides Bearing Sulfamoyl-Thiadiazole Moiety : A series of compounds were synthesized and tested for their inhibitory effects on human cytosolic carbonic anhydrase I and II. Compounds exhibited inhibitory activities with Ki values in the micromolar range, indicating potential as CA inhibitors (Mert et al., 2016).
Microwave-Assisted Synthesis of Acridine-Acetazolamide Conjugates : These compounds were investigated as inhibitors of carbonic anhydrases hCA I, II, IV, and VII, showing inhibition in low micromolar and nanomolar ranges. This research underscores the therapeutic potential of sulfamoyl-containing compounds in targeting specific enzyme isoforms (Ulus et al., 2016).
Anticancer and Antimicrobial Applications
Research into sulfamoyl and thiadiazolyl compounds extends into anticancer and antimicrobial applications, demonstrating the versatility of these chemical motifs in developing therapeutic agents.
Anticancer Evaluation of Pyrazole Derivatives : Compounds with thiadiazole sulfonamide moieties were synthesized and tested against Ehrlich ascites carcinoma cells, showing significant anticancer activity. This suggests the potential of structurally related compounds in cancer research (El-Gaby et al., 2017).
Antibacterial Activity of Novel Bis-1,3,4-Triadiazoles : Derivatives synthesized from terephthalic dihydrazide demonstrated antibacterial activities against various bacterial and fungal strains, highlighting the antimicrobial potential of thiadiazole-containing compounds (Palekar et al., 2009).
Propriétés
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5S3/c1-2-21-27-28-23(36-21)29-37(32,33)19-11-7-18(8-12-19)26-22(31)17-5-9-20(10-6-17)38(34,35)30(15-3-13-24)16-4-14-25/h5-12H,2-4,15-16H2,1H3,(H,26,31)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBAAAXLHZJMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid](/img/structure/B374947.png)
acetic acid](/img/structure/B374950.png)
![[5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374953.png)
![[5-(2-Methyl-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374955.png)
![2-(3-bromophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B374958.png)



![4-benzhydryl-N-[(1-benzyl-5-oxo-3-pyrrolidinyl)methyl]-1-piperazinecarboxamide](/img/structure/B374963.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanoyl chloride](/img/structure/B374964.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374966.png)
![N-[(1-benzyl-5-oxo-3-pyrrolidinyl)methyl]-4-[(2-chlorophenyl)(3-chlorophenyl)methyl]-1-piperazinecarboxamide](/img/structure/B374970.png)
![Ethyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374972.png)
![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374973.png)